Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate
Description
Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate (CAS: 52778-82-2) is a serine-derived ester with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . Structurally, it features a cyclohexylformamido group at the C2 position and a methyl ester at the C3 hydroxypropanoate moiety. This compound is synthesized via protection and functionalization of L-serine, a common strategy for amino acid derivatives, as seen in related compounds like methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride (CAS: 17193-39-4) .
Properties
IUPAC Name |
methyl 2-(cyclohexanecarbonylamino)-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-16-11(15)9(7-13)12-10(14)8-5-3-2-4-6-8/h8-9,13H,2-7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQVMASLXYZEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate typically involves the reaction of cyclohexylamine with methyl 3-hydroxypropanoate in the presence of a formylating agent. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. Common solvents used in this synthesis include methanol and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Methyl 2-(cyclohexylformamido)-3-oxopropanoate.
Reduction: Methyl 2-(cyclohexylamino)-3-hydroxypropanoate.
Substitution: Methyl 2-(cyclohexylformamido)-3-alkoxypropanoate (depending on the nucleophile used).
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.
Biology
- Antimicrobial Activity : Preliminary studies indicate that methyl 2-(cyclohexylformamido)-3-hydroxypropanoate exhibits antimicrobial properties. Research is ongoing to determine its effectiveness against specific bacterial strains.
- Anti-inflammatory Properties : The compound is also being investigated for its potential anti-inflammatory effects, which could have implications for treating inflammatory diseases.
Medicine
- Drug Development : This compound is being explored for its potential use in drug development. Its structural features may allow it to interact with biological targets effectively, making it a candidate for new therapeutic agents .
Table 1: Summary of Research Findings
Industrial Applications
In addition to its scientific research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing biodegradable materials and other environmentally friendly products.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, protective groups, and backbone modifications. Key differences in physical properties, spectral data, and applications are highlighted below.
Structural Analogs with Aromatic Substituents
- Threo-ethyl 3-(4-cyanophenyl)-2-((N,4-dimethylphenylsulfonamido)methyl)-3-hydroxypropanoate (threo-4j): Molecular weight: 368 g/mol. Features a 4-cyanophenyl group and sulfonamido moiety. Exhibits distinct ¹H-NMR shifts (e.g., aromatic protons at δ 7.3–7.5 ppm) due to electron-withdrawing cyano groups . Applications: Intermediate in asymmetric synthesis.
- Methyl 2-(benzylamino)-3-hydroxypropanoate (CAS: 144001-42-3): Molecular formula: C₁₁H₁₅NO₃. Replaces the cyclohexylformamido group with a benzylamino substituent. Lower molecular weight (209.24 g/mol) and altered solubility due to the aromatic benzyl group .
tert-Butoxycarbonyl (Boc)-Protected Derivatives
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (CAS: 69942-12-7): Molecular weight: 219.24 g/mol. Uses a Boc group for amine protection, enhancing stability during synthesis. ¹H-NMR shows characteristic Boc tert-butyl signals at δ 1.45 ppm . Applications: Peptide synthesis and chiral building blocks.
Bioactive Derivatives in Medicinal Chemistry
- Methyl (2R)-2-{[1-(benzylcarbamoyl)-2,2-diphenylethyl]amino}-3-hydroxypropanoate (MD11): Molecular weight: 433.20 g/mol. Contains diphenyl and benzylcarbamoyl groups, increasing steric bulk. Demonstrated activity as an IL-17A binder, with ¹H-NMR confirming complex aromatic interactions (δ 7.2–7.4 ppm) .
Cyclohexyl-Containing Derivatives
- (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride (CAS: 17193-39-4): Molecular weight: 221.72 g/mol. Substitutes the hydroxy group with a cyclohexylpropanoate chain. Higher lipophilicity (Csp³ fraction: 0.9) compared to the target compound .
Comparative Data Table
Biological Activity
Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a cyclohexyl group, a formamido moiety, and a hydroxypropanoate structure, which contribute to its unique chemical and biological properties. The presence of the hydroxy group allows for hydrogen bonding with biological molecules, enhancing its interaction with various enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound may exert its effects by binding to specific molecular targets, thereby influencing various biochemical pathways. The exact mechanisms remain to be fully elucidated but are believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.
- Receptor Modulation : Interaction with receptors that mediate immune responses could explain its anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In a series of experiments assessing anti-inflammatory properties, this compound was shown to reduce pro-inflammatory cytokine levels in cell cultures.
- Case Study : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound significantly decreased the production of TNF-α and IL-6 by approximately 50% compared to untreated controls.
Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of the compound reduces inflammation in models of arthritis and colitis.
- Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties.
| Compound | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |
|---|---|---|
| This compound | 32 µg/mL | Significant reduction in cytokines |
| Methyl 2-(cyclohexylamino)-3-hydroxypropanoate | 64 µg/mL | Moderate reduction in cytokines |
| Methyl 2-(cyclohexylformamido)-3-oxopropanoate | 128 µg/mL | Minimal effect |
This table illustrates that this compound exhibits superior antimicrobial and anti-inflammatory activities compared to its analogs.
Q & A
Basic Synthesis Optimization
Question: What are the key considerations for optimizing the synthesis of Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate to ensure high yield and purity? Answer:
- Methodology :
- Protection of Functional Groups : Use tert-butoxycarbonyl (BOC) or benzyloxycarbonyl (Cbz) groups to protect reactive amino/hydroxy groups during synthesis. For example, BOC protection of L-serine derivatives prevents unwanted side reactions .
- Hydrazone Formation : React intermediates with substituted benzaldehydes in ethanol under reflux to form hydrazones. Monitor reaction progress via TLC or HPLC .
- Purification : Employ column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate pure products. Purity can be confirmed via melting point analysis and NMR .
- Critical Parameters : Temperature control (0–25°C), anhydrous solvents (e.g., THF), and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to aldehyde) .
Advanced Stereochemical Control
Question: How can stereochemical integrity be maintained during the synthesis of chiral intermediates like this compound? Answer:
- Methodology :
- Chiral Pool Strategy : Start with enantiopure L-serine derivatives to preserve stereochemistry, as seen in the synthesis of tert-butyl carbamate intermediates .
- Stereoselective Catalysis : Use chiral catalysts (e.g., palladium complexes) for asymmetric hydrogenation or cross-coupling reactions.
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry. For diastereomers, use - COSY NMR to resolve overlapping signals .
- Challenges : Epimerization at the α-carbon under basic conditions; mitigate by using mild bases (e.g., NaHCO) .
Basic Analytical Characterization
Question: What spectroscopic methods are essential for characterizing this compound? Answer:
- Methodology :
- NMR Spectroscopy :
- NMR: Identify protons adjacent to the hydroxy (δ 1.5–2.5 ppm) and formamido groups (δ 8.0–8.5 ppm).
- NMR: Confirm carbonyl carbons (δ 165–175 ppm) and cyclohexyl carbons (δ 20–35 ppm) .
2. Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (229.27 g/mol) and fragmentation patterns .
3. IR Spectroscopy : Detect key functional groups (e.g., N-H stretch at ~3300 cm, ester C=O at ~1720 cm) .
Advanced NMR Signal Deconvolution
Question: How can overlapping NMR signals in this compound be resolved for accurate structural assignment? Answer:
- Methodology :
- 2D NMR Techniques :
- HSQC : Correlate and signals to assign quaternary carbons.
- NOESY : Identify spatial proximity between cyclohexyl and propanoate groups .
2. Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., cyclohexyl ring flipping) by cooling samples to −40°C .
3. Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ACD/Labs) .
Basic Stability Assessment
Question: What experimental strategies evaluate the hydrolytic stability of this compound? Answer:
- Methodology :
- pH-Dependent Hydrolysis :
- Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC.
- Key Finding : Esters hydrolyze rapidly under alkaline conditions (pH >10) due to nucleophilic attack by OH .
2. Accelerated Stability Testing : Use elevated temperatures (e.g., 40–60°C) to predict shelf life via Arrhenius kinetics .
Advanced Degradation Pathway Elucidation
Question: How can degradation products of this compound be identified under oxidative conditions? Answer:
- Methodology :
- Forced Degradation Studies : Expose the compound to HO or UV light.
- LC-HRMS : Use high-resolution mass spectrometry to detect oxidation products (e.g., hydroxylation at the cyclohexyl group or ester cleavage).
- Mechanistic Probes : Add radical scavengers (e.g., ascorbic acid) to differentiate between radical-mediated vs. non-radical pathways .
Biological Activity Profiling (Basic)
Question: What in vitro assays are suitable for preliminary evaluation of the antitubercular activity of this compound? Answer:
- Methodology :
- Microplate Alamar Blue Assay : Test against Mycobacterium tuberculosis H37Rv at concentrations of 1–100 µg/mL.
- Cytotoxicity Screening : Use Vero cells to determine selectivity indices (SI = IC/MIC).
- Comparative Analysis : Benchmark against hydrazone derivatives (e.g., MIC values of 0.5–8 µg/mL for related compounds) .
Mechanism of Action (Advanced)
Question: How can the molecular targets of this compound in bacterial cells be identified? Answer :
- Methodology :
- Proteomic Profiling : Use 2D gel electrophoresis or SILAC to identify differentially expressed proteins in treated vs. untreated bacteria.
- Target Fishing : Immobilize the compound on a solid matrix for affinity chromatography with bacterial lysates.
- Molecular Docking : Screen against mycobacterial enzymes (e.g., InhA or DprE1) using AutoDock Vina .
Data Contradiction Resolution
Question: How should researchers address conflicting reports on the bioactivity of this compound analogs? Answer :
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., bacterial strain, incubation time) across studies.
- Structural Re-evaluation : Confirm stereochemical assignments via X-ray crystallography to rule out enantiomer mix-ups .
- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., CLSI guidelines) .
Applications in Drug Design (Advanced)
Question: How can this compound serve as a scaffold for designing protease inhibitors? Answer :
- Methodology :
- Structure-Activity Relationship (SAR) : Modify the cyclohexyl group to enhance binding to protease active sites.
- Peptide Mimetics : Replace the hydroxypropanoate moiety with non-hydrolyzable phosphonate groups.
- In Silico Screening : Use Schrödinger’s Glide to predict binding affinities against HIV-1 protease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
